N,N-Dimethylacrylamide

Catalog No.
S576431
CAS No.
2680-03-7
M.F
C5H9NO
M. Wt
99.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethylacrylamide

CAS Number

2680-03-7

Product Name

N,N-Dimethylacrylamide

IUPAC Name

N,N-dimethylprop-2-enamide

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

InChI

InChI=1S/C5H9NO/c1-4-5(7)6(2)3/h4H,1H2,2-3H3

InChI Key

YLGYACDQVQQZSW-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C=C

Synonyms

Acrylamide, N,N-dimethyl-;Acylamide, N,N-dimethyl;Dimethylamid kyseliny akrylove;dimethylamidkyselinyakrylove;n,n-dimethyl-2-propenamid;n,n-dimethyl-acrylamid;Propenamide, N,N-dimethyl-;sipomernndma

Canonical SMILES

CN(C)C(=O)C=C

The exact mass of the compound N,N-Dimethylacrylamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35191. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Acrylamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N-Dimethylacrylamide (DMAA, CAS: 2680-03-7) is a highly reactive, non-ionic, hydrophilic monomer widely utilized in the synthesis of advanced water-soluble polymers, hydrogels, and UV-curable adhesives . Characterized by its disubstituted amide structure, DMAA lacks the N-H hydrogen bond donor found in primary acrylamides, fundamentally altering its solvation dynamics, viscosity profile, and polymer chain interactions. In industrial procurement, DMAA is prioritized as a low-viscosity reactive diluent and a superior wetting agent that imparts hydrolytic stability, optical clarity, and substrate adhesion to polyurethane and silicone networks .

Substituting N,N-Dimethylacrylamide (DMAA) with generic in-class alternatives like unsubstituted acrylamide, N-isopropylacrylamide (NIPAM), or 2-hydroxyethyl methacrylate (HEMA) compromises both manufacturing processability and end-product performance. Unlike NIPAM and N,N-diethylacrylamide (DEAA), which exhibit a Lower Critical Solution Temperature (LCST) and precipitate from water at approximately 30–33°C, DMAA remains fully soluble up to 100°C, making it indispensable for high-temperature aqueous processing [1]. Furthermore, replacing DMAA with the parent acrylamide monomer introduces severe occupational neurotoxicity risks and compliance burdens [2]. In hydrogel formulations, substituting DMAA with HEMA drastically reduces oxygen permeability and surface wettability in siloxane networks, directly degrading the performance of breathable biomedical devices.

Aqueous Phase Stability: Absence of Lower Critical Solution Temperature (LCST)

N,N-Dimethylacrylamide (DMAA) is fully miscible in water at all temperatures without precipitating, unlike its close structural analogs N-isopropylacrylamide (NIPAM) and N,N-diethylacrylamide (DEAA). While DEAA and NIPAM exhibit a Lower Critical Solution Temperature (LCST) of approximately 30–33°C in aqueous environments, causing them to undergo a coil-to-globule transition and precipitate upon heating, DMAA maintains complete solubility up to 100°C[1]. This makes DMAA the required precursor for high-temperature aqueous formulations and hydrogels where phase separation must be strictly avoided.

Evidence DimensionAqueous Lower Critical Solution Temperature (LCST)
Target Compound DataNo LCST (fully soluble up to 100°C)
Comparator Or BaselineN,N-Diethylacrylamide (DEAA) and NIPAM: ~30-33°C
Quantified Difference>65°C higher thermal stability window in water before phase separation
ConditionsAqueous solution heating

Ensures that resulting polymers and aqueous formulations remain stable and optically clear during high-temperature processing or sterilization, preventing unwanted thermo-precipitation.

Occupational Safety and Handling: Acute Toxicity Profile vs. Acrylamide

In industrial procurement and scale-up, substituting unsubstituted acrylamide with DMAA significantly reduces occupational hazard risks and compliance costs. Acrylamide is a known severe neurotoxin with an oral LD50 in rats of approximately 124-193 mg/kg and requires stringent handling protocols due to its high dermal and inhalation toxicity. In contrast, DMAA exhibits a much safer acute toxicity profile, with a reported oral LD50 in mice of 316-460 mg/kg, and lacks the severe cumulative neurotoxic handling risks associated with the parent acrylamide monomer [1].

Evidence DimensionAcute Oral Toxicity (LD50)
Target Compound Data316 - 460 mg/kg (Mouse/Rat)
Comparator Or BaselineAcrylamide: ~124 - 193 mg/kg (Rat)
Quantified DifferenceApproximately 2x to 3x higher LD50 threshold (lower acute toxicity)
ConditionsIn vivo acute oral exposure

Lowers the regulatory burden and safety infrastructure costs required for monomer handling during large-scale polymer synthesis.

Hydrophilicity and Permeability in Silicone Hydrogel Networks

For biomedical hydrogel procurement, DMAA is frequently selected over 2-hydroxyethyl methacrylate (HEMA) to balance high oxygen permeability (Dk) with optimal water retention. In TRIS-based silicone hydrogels, HEMA-rich formulations tend to exhibit lower hydrophilicity, with contact angles reaching 75.4°. By utilizing DMAA as the primary hydrophilic wetting agent, manufacturers achieve equilibrium water contents (EWC) up to 44.5% and lower contact angles, while maintaining high oxygen permeability (up to 74.9 barrers in TRIS-DMA networks [1], and >100 barrers in commercial lotrafilcon lenses[2]). This dual performance cannot be achieved with HEMA alone.

Evidence DimensionOxygen Permeability (Dk) and Wettability
Target Compound DataDMAA-silicone networks: Dk ~75-140 barrers, high wettability
Comparator Or BaselineHEMA-based networks: Dk ~7.5-9.0 barrers, lower wettability in silicone blends
Quantified DifferenceSignificantly higher oxygen transmissibility and improved surface wetting
ConditionsSilicone (TRIS/siloxane) hydrogel formulations

Enables the production of hyper-oxygen-permeable extended-wear contact lenses and breathable medical adhesives.

Reactivity and Viscosity in UV-Curable Adhesives

DMAA is highly valued as a reactive diluent in UV-curable coatings and adhesives due to its exceptionally low viscosity and high polymerization reactivity compared to standard acrylates. In high-thixotropy UV/moisture dual-curing polyurethane adhesives, incorporating DMAA (e.g., at 10 wt%) rapidly reduces the viscosity of the prepolymer blend while ensuring rapid conversion upon UV exposure [1]. Furthermore, unlike acrylamide, DMAA lacks an N-H hydrogen bond donor, preventing excessive self-association and maintaining low formulation viscosity prior to curing, which is critical for sprayable or spin-coatable applications.

Evidence DimensionFormulation Viscosity and H-Bonding
Target Compound DataNo N-H donor; maintains low viscosity in prepolymer blends
Comparator Or BaselineAcrylamide / monosubstituted acrylamides: Strong H-bond self-association
Quantified DifferenceElimination of H-bond-induced viscosity spikes in resin formulations
ConditionsUV-curable polyurethane acrylate resins

Provides formulators with a low-viscosity, high-reactivity diluent that improves the processability and application speed of UV-cured coatings.

High-Dk Silicone Hydrogel Contact Lenses

Due to its ability to boost equilibrium water content without sacrificing oxygen transmissibility, DMAA is a critical monomer in the production of hyper-Dk silicone hydrogels (e.g., lotrafilcon A). It outperforms HEMA by ensuring high surface wettability and optical clarity in TRIS-based siloxane networks [1].

High-Temperature Aqueous Formulations and Flocculants

Because DMAA lacks an LCST in water below 100°C, it is the preferred monomer for water treatment flocculants and aqueous binders that must withstand high-temperature processing or sterilization without undergoing thermo-precipitation, a failure mode common to NIPAM and DEAA [2].

Low-Viscosity UV-Curable Adhesives and Coatings

DMAA serves as a premium reactive diluent in UV/moisture dual-curing polyurethane adhesives. Its lack of N-H hydrogen bonding prevents prepolymer viscosity spikes, while its high reactivity ensures rapid curing and structural adhesion to glass and polycarbonate substrates [3].

Physical Description

Liquid

XLogP3

0.3

UNII

AS46JK7Q6I

GHS Hazard Statements

Aggregated GHS information provided by 307 companies from 22 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 307 companies. For more detailed information, please visit ECHA C&L website;
Of the 21 notification(s) provided by 302 of 307 companies with hazard statement code(s):;
H301+H311 (12.58%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;
acute toxicity, dermal];
H301 (87.42%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (12.25%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (92.72%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (12.58%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (10.93%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (67.88%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (25.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (26.16%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

2680-03-7

Wikipedia

N,N-dimethylacrylamide

General Manufacturing Information

Adhesive manufacturing
Cyclic crude and intermediate manufacturing
Paint and coating manufacturing
2-Propenamide, N,N-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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